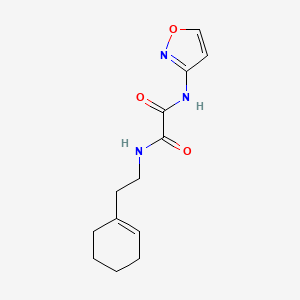

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide, commonly known as CHEXIM, is a chemical compound that has gained significant attention in the field of scientific research. This compound is known to have potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. The unique structure and properties of CHEXIM make it an interesting compound to study, and researchers have been exploring its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Aplicaciones Científicas De Investigación

Asymmetric Synthesis and Catalysis

The compound's structural components, particularly its isoxazole and cyclohexyl groups, find relevance in asymmetric synthesis and catalytic processes. For instance, research into asymmetric synthesis has explored the use of related isoxazolidine derivatives, which are crucial for producing enantiomerically enriched compounds. These processes are fundamental in creating molecules with specific configurations, essential for pharmaceuticals and fine chemicals (Vasella & Voeffray, 1981).

Synthesis of Cyclic Dipeptidyl Ureas

The synthesis of new classes of cyclic dipeptidyl ureas, involving reactions with isocyanides and formic acids, demonstrates the compound's relevance in developing novel chemical entities. These synthetic pathways contribute to the broader field of peptidomimetics, which are compounds mimicking peptide structures and functions. Such research is pivotal for drug discovery and development (Sañudo et al., 2006).

Copper-Catalyzed Coupling Reactions

The utility of related cyclohexyl-containing compounds in facilitating copper-catalyzed coupling reactions highlights the compound's potential in organic synthesis. These reactions are instrumental in constructing carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, foundational processes in synthesizing various organic molecules, including pharmaceuticals and agrochemicals (Lv & Bao, 2007).

Synthesis of Oxadiazoles and Oxadiazolium Salts

The research on synthesizing oxadiazoles and oxadiazolium salts, involving reactions of aminonitrones with isocyanides, showcases the compound's structural analogs' versatility in organic synthesis. These compounds are of interest for their potential applications in materials science, pharmaceuticals, and as intermediates in organic synthesis (Il’in et al., 2018).

Isoxazole-5-carboxylates Synthesis

The compound's relevance is also evident in the synthesis of isoxazole-5-carboxylates via cyclization reactions. These reactions underline the importance of isoxazole derivatives in organic synthesis, providing pathways to novel isoxazole-based compounds. Such synthetic routes are valuable for developing new pharmaceuticals and agrochemicals (Dang, Albrecht, & Langer, 2006).

Propiedades

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c17-12(13(18)15-11-7-9-19-16-11)14-8-6-10-4-2-1-3-5-10/h4,7,9H,1-3,5-6,8H2,(H,14,17)(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKPXQKEWKUPNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C(=O)NC2=NOC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-3,4-dihydro-2H-naphthalen-1-yl]acetic acid](/img/structure/B2662490.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethanamine;hydrobromide](/img/structure/B2662491.png)

![4-ethoxy-3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2662492.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2662494.png)

![2-Chloro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B2662495.png)

![N-(2,5-dimethoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2662496.png)

![(E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-cyano-N-cyclohexylacrylamide](/img/structure/B2662497.png)

![1,3-dimethyl-7-((p-tolyloxy)methyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2662500.png)